molecular formula C14H13NO4S B2475391 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide CAS No. 1172906-17-0

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2475391
CAS No.: 1172906-17-0
M. Wt: 291.32
InChI Key: GZMRNXWEQZHMMK-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide is a complex organic compound that features a benzodioxole moiety linked to a thiophene ring via an ethyl chain and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Ethyl Chain: The benzodioxole is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a suitable dione with elemental sulfur.

    Coupling Reaction: The benzodioxole-ethyl intermediate is coupled with the thiophene ring using a carboxylation reaction, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a thiophene ring.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole moiety linked to indole structures, studied for their anticancer properties.

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide is unique due to its combination of a benzodioxole moiety and a thiophene ring, which imparts distinct electronic properties and potential biological activities not found in other similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(13-2-1-7-20-13)15-5-6-17-10-3-4-11-12(8-10)19-9-18-11/h1-4,7-8H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMRNXWEQZHMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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